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Compound Name: invasin
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant
invasin protein from Yersinia enterocolitica in an Escherichia coli host system. Additionally, it
outlines the key signaling events initiated by invasin upon interaction with host cells, offering
valuable insights for researchers in drug development and cellular biology.

Introduction

Invasin is an outer membrane protein expressed by pathogenic Yersinia species that facilitates
the entry of the bacteria into host cells. It achieves this by binding with high affinity to 1
integrins on the surface of mammalian cells, particularly M cells in the Peyer's patches of the
intestine. This interaction triggers a signaling cascade that leads to cytoskeletal
rearrangements and subsequent bacterial uptake. The ability of invasin to target specific cell
types and initiate internalization makes it a valuable tool in various research and therapeutic
applications, including targeted drug delivery and vaccine development. This protocol details
the expression of a His-tagged fragment of invasin (amino acids 651-835) in E. coli, a common
and efficient system for recombinant protein production.

Data Presentation

The expression and purification of recombinant invasin can be influenced by several factors,
including the E. coli strain, induction conditions, and purification strategy. Below is a summary
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of typical quantitative data obtained during the expression and purification of a His-tagged

invasin fragment.

Parameter

Typical Value

Notes

Expression System

E. coli BL21(DE3)

A common strain for high-level
protein expression under the

control of a T7 promoter.

PET series with N-terminal His-

Provides strong, inducible

Vector . expression and a convenient
ag - T
tag for affinity purification.
] Standard laboratory scale for
Culture Volume 1 Liter

protein expression.

Induction Conditions

0.5 mM IPTG, 16°C, 18 hours

Low temperature and longer
induction times can improve

protein solubility.

Varies depending on growth

Cell Pellet Wet Weight 5-10 grams - )
conditions and cell density.
) ) Total protein concentration in
Protein Concentration (Crude )
1-3 mg/mL the soluble fraction of the cell
Lysate)
lysate.
Yield of purified His-tagged
- o invasin fragment per liter of
Purified Protein Yield 1-5mg ]
culture. This can vary
significantly.
Purity of the final protein
Purity (SDS-PAGE) >90% preparation as assessed by
SDS-PAGE.
Concentration of the purified
Final Protein Concentration 0.5-1.0 mg/mL and buffer-exchanged invasin

protein.
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Experimental Protocols
Transformation of Expression Plasmid into E. coli

This protocol describes the transformation of a pET vector containing the His-tagged invasin

gene into chemically competent E. coli BL21(DE3) cells.

Materials:

pET vector with His-tagged invasin gene

Chemically competent E. coli BL21(DE3) cells

Luria-Bertani (LB) agar plates with appropriate antibiotic (e.g., kanamycin or ampicillin)

SOC medium

Microcentrifuge tubes

Water bath at 42°C

Incubator at 37°C

Procedure:

Thaw a 50 pL aliquot of competent E. coli BL21(DE3) cells on ice.

Add 1-5 pL of the pET-invasin plasmid DNA to the cells. Gently mix by flicking the tube.

Incubate the mixture on ice for 30 minutes.

Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

Immediately transfer the tube back to ice and incubate for 2 minutes.

Add 250 pL of SOC medium to the cells and incubate at 37°C for 1 hour with shaking (200
rpm).
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o Spread 100 pL of the cell suspension onto an LB agar plate containing the appropriate
antibiotic.

e Incubate the plate overnight at 37°C.

Expression of His-tagged Invasin

This protocol outlines the induction of invasin expression in a liquid culture of transformed E.
coli.

Materials:

Single colony of transformed E. coli BL21(DE3)

Luria-Bertani (LB) broth with appropriate antibiotic

Isopropyl 3-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Shaking incubator

Spectrophotometer

Procedure:

Inoculate a 10 mL starter culture of LB broth (with antibiotic) with a single colony from the
transformation plate.

 Incubate the starter culture overnight at 37°C with shaking (220 rpm).
» The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture.

e Incubate the 1 L culture at 37°C with shaking (220 rpm) until the optical density at 600 nm
(OD600) reaches 0.6-0.8.

e Cool the culture to 16°C and induce protein expression by adding IPTG to a final
concentration of 0.5 mM.

» Continue to incubate the culture at 16°C for 18 hours with shaking (200 rpm).
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o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Invasin by Immobilized Metal
Affinity Chromatography (IMAC)

This protocol describes the purification of the His-tagged invasin protein from the E. coli cell
lysate under native conditions.

Materials:

Frozen cell pellet from 1 L culture

o Lysis Buffer: 50 mM Tris-HCI, 300 mM NacCl, 10 mM imidazole, pH 8.0

e Wash Buffer: 50 mM Tris-HCI, 300 mM NaCl, 20 mM imidazole, pH 8.0

o Elution Buffer: 50 mM Tris-HCI, 300 mM NacCl, 250 mM imidazole, pH 8.0

e Lysozyme

e DNase |

e Protease inhibitor cocktail

» Ni-NTA agarose resin

e Chromatography column

e Sonciator

e Centrifuge

Procedure:

» Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.
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Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate
on ice for 30 minutes.

Lyse the cells by sonication on ice.

Add DNase | to a final concentration of 10 pg/mL and incubate on ice for 15 minutes to
reduce the viscosity of the lysate.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

Collect the supernatant containing the soluble His-tagged invasin.

Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.
Load the clarified lysate onto the equilibrated column.

Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically
bound proteins.

Elute the His-tagged invasin with 5-10 column volumes of Elution Buffer. Collect fractions.
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

Pool the fractions containing pure invasin and dialyze against a suitable storage buffer (e.qg.,
PBS with 10% glycerol).

Determine the final protein concentration using a Bradford assay or by measuring
absorbance at 280 nm.

Store the purified protein at -80°C.

Mandatory Visualizations
Invasin-Integrin Signaling Pathway
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Caption: Invasin-mediated signaling cascade leading to bacterial uptake.

The binding of invasin on the surface of Yersinia to 31 integrins on the host cell initiates a
signaling cascade. This leads to the recruitment and activation of Focal Adhesion Kinase (FAK)
and Src family kinases. These kinases then phosphorylate downstream targets such as paxillin
and p130Cas. This signaling also results in the activation of small GTPases, like Racl, which
are key regulators of the actin cytoskeleton. The stimulation of actin polymerization ultimately
drives the membrane changes necessary for the internalization of the bacterium.

Experimental Workflow for Invasin Expression and
Purification
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Caption: Workflow for recombinant invasin expression and purification.
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The experimental workflow begins with the cloning of the invasin gene into a suitable
expression vector. The resulting plasmid is then transformed into an appropriate E. coli
expression strain. A bacterial culture is grown to an optimal density before protein expression is
induced. The cells are then harvested, and the protein is extracted through cell lysis. The target
protein is purified from the cell lysate using affinity chromatography, followed by buffer
exchange. Finally, the purity and concentration of the final protein product are assessed.

 To cite this document: BenchChem. [Application Notes and Protocols for Invasin Protein
Expression in E. coli]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1167395#protocol-for-invasin-protein-expression-in-
e-coli]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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